2-Amino-1-(4-phenoxyphenyl)ethanol
Description
Properties
IUPAC Name |
2-amino-1-(4-phenoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9,14,16H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADSXSNKALEKAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Initial Condensation
The synthesis begins with the nitroaldol (Henry) reaction between 4-phenoxybenzaldehyde and nitromethane, facilitated by a base such as diisopropylethylamine or potassium carbonate. This step forms the β-nitroalcohol intermediate, 2-nitro-1-(4-phenoxyphenyl)ethanol, through nucleophilic attack of the nitromethane-derived enolate on the aldehyde carbonyl group. The reaction typically proceeds in polar aprotic solvents (e.g., toluene or tetrahydrofuran) at 25–70°C, with yields ranging from 70% to 90% depending on stoichiometric ratios and base strength.
Key reaction parameters:
Industrial-Scale Adaptation
Industrial protocols optimize this step using continuous-flow reactors to manage exothermicity and improve reproducibility. For example, a patent by WO2016170545A1 describes a scalable process where 4-phenoxybenzaldehyde and nitromethane are fed into a flow system with residence times of 10–15 minutes, achieving 88% conversion. Automated crystallization units then isolate the β-nitroalcohol with >99% purity, critical for downstream steps.
Catalytic Hydrogenation for Amine Formation
Reduction of the Nitro Group
The β-nitroalcohol intermediate undergoes catalytic hydrogenation to reduce the nitro group to an amine. Palladium on carbon (Pd/C, 5–10 wt%) under hydrogen pressure (3–5 bar) in methanol or ethanol is the standard method, achieving yields of 85–92%. Alternative catalysts like Raney nickel show lower efficiency (70–75% yield) due to over-reduction side reactions.
Comparative Catalyst Performance:
| Catalyst | H₂ Pressure (bar) | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C (5%) | 3 | MeOH | 92 | 99.5 |
| Raney Ni | 5 | EtOH | 75 | 97 |
| PtO₂ | 4 | THF | 80 | 98 |
Solvent and Temperature Optimization
Methanol emerges as the optimal solvent due to its polarity and ability to stabilize intermediates. Reactions conducted at 50°C in methanol achieve complete conversion within 4 hours, whereas ethanol requires longer durations (6–8 hours). Elevated temperatures (>60°C) promote debenzylation side products, reducing yields by 10–15%.
Industrial Production Workflows
Large-Scale Hydrogenation
Industrial facilities employ fixed-bed reactors with Pd/C catalysts for continuous hydrogenation. A case study from CN111171035A details a plant-scale process where the β-nitroalcohol is dissolved in methanol and passed through a catalyst bed at 5 bar H₂, achieving 90% yield with a throughput of 500 kg/day. Advanced distillation systems recover solvents for reuse, reducing costs by 20%.
Purification Techniques
Final purification involves sequential crystallization from ethanol-water mixtures, yielding pharmaceutical-grade material (>99.5% purity). Chromatography is avoided due to scalability challenges, though patent WO2016170545A1 notes that solvent-antisolvent precipitation can achieve similar purity at lower cost.
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-phenoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in precursor compounds can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-phenoxybenzaldehyde or 4-phenoxyacetophenone.
Reduction: Formation of this compound from nitro precursors.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
2-Amino-1-(4-phenoxyphenyl)ethanol serves as a crucial building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.
Biology
The compound has been investigated for its potential roles in:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Biochemical Probes: It can be used to study biological interactions due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
Medicine
Research indicates potential therapeutic applications:
- Anti-inflammatory Properties: Studies have shown that the compound can reduce inflammatory markers, suggesting its utility in treating inflammatory diseases.
- Neurotransmitter Modulation: It may influence neurotransmitter levels, impacting mood and cognitive functions.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin levels | |
| Anti-inflammatory | Reduction of TNF-alpha and IL-6 levels | |
| Antioxidant Activity | Scavenging of free radicals |
Neuropharmacological Study
A study examined the effects of this compound on anxiety-like behavior in mice. Results indicated a significant reduction in anxiety levels at specific dosages, highlighting its potential as an anxiolytic agent.
Inflammation Model
In a controlled experiment using lipopolysaccharide-induced inflammation in rats, the compound significantly decreased pro-inflammatory cytokines. This finding underscores its potential as an anti-inflammatory therapeutic agent.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound:
- Absorption and Metabolism: The compound is well absorbed when administered orally, with peak plasma concentrations occurring within 1–2 hours post-administration.
- Toxicology Studies: Toxicological assessments indicate low toxicity at therapeutic doses, making it a candidate for further clinical trials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-phenoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. This compound may inhibit enzyme activity or alter receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares structural analogs based on substituent effects, molecular properties, and synthesis pathways.
Substituent Effects on the Aromatic Ring
2-Amino-1-(4-methoxyphenyl)ethanol ()
- Substituent : Para-methoxy (-OCH₃).
- Effects: Electron-donating methoxy group increases electron density on the aromatic ring, enhancing stability and lipophilicity. Synthesized via reduction of azide intermediates or ketones (e.g., 2-Azido-1-(4-methoxyphenyl)ethanone) .
- Applications : Methoxy derivatives are common in pharmaceuticals due to improved metabolic stability compared to hydroxyl analogs.
2-Amino-1-(2,4-dimethoxyphenyl)ethanol ()
- Substituents : Ortho- and para-methoxy groups.
- Molecular Weight : 197.23 g/mol.
- Effects: Steric hindrance from ortho-substitution may restrict molecular conformation. Higher lipophilicity compared to mono-substituted analogs.
2-Amino-1-(3,4-difluorophenyl)ethanol ()
- Substituents : 3,4-difluoro (-F).
- Fluorinated analogs often exhibit enhanced bioavailability and binding specificity in drug design.
2-Amino-1-(4-hydroxyphenyl)ethanone ()
- Substituent : Para-hydroxy (-OH) and ketone group.
- Molecular Weight : 151.17 g/mol.
- Effects: Hydroxy group enables hydrogen bonding, improving solubility but reducing membrane permeability. Ketone functionality (vs. ethanolamine) alters reactivity, making it a precursor for reductive amination.
Structural and Functional Comparison Table
| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-Amino-1-(4-phenoxyphenyl)ethanol* | 4-phenoxy (-OPh) | ~245.3 (estimated) | High lipophilicity; bulky substituent may limit solubility. |
| 2-Amino-1-(4-methoxyphenyl)ethanol | 4-methoxy | ~181.2 (estimated) | Moderate lipophilicity; enhanced metabolic stability. |
| 2-Amino-1-(2,4-dimethoxyphenyl)ethanol | 2,4-dimethoxy | 197.23 | Steric hindrance; increased molecular weight. |
| 2-Amino-1-(3,4-difluorophenyl)ethanol | 3,4-difluoro | ~187.2 (estimated) | Polar; potential for strong target binding via halogen bonds. |
| 2-Amino-1-(4-hydroxyphenyl)ethanone | 4-hydroxy, ketone | 151.17 | High solubility; ketone group allows for diverse synthetic modifications. |
*Estimated properties based on structural analogs.
Biological Activity
2-Amino-1-(4-phenoxyphenyl)ethanol is an organic compound known for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant research findings.
Synthesis
The compound can be synthesized through several methods, including the reaction of 4-phenoxybenzaldehyde with nitromethane to form 4-phenoxy-β-nitrostyrene, which is subsequently reduced using lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst. The synthetic routes are optimized in industrial settings to maximize yield and purity.
Biological Properties
This compound exhibits a range of biological activities, including:
- Anticonvulsant Activity : Research indicates that compounds with similar structures have shown significant anticonvulsant effects. For instance, derivatives featuring amino substituents have been tested for their efficacy in animal models .
- Anticancer Potential : Several studies have highlighted the compound's ability to induce apoptosis in cancer cells. For example, it has been shown to downregulate metalloproteinases involved in cancer cell migration and invasion, demonstrating its potential as an anticancer agent .
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This property is attributed to the presence of functional groups that facilitate hydrogen bonding and electrostatic interactions with enzyme active sites.
The mechanism of action for this compound involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the formation of hydrogen bonds, influencing the activity of enzymes and receptors. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticonvulsant Studies : In a study evaluating various phenoxy derivatives, this compound demonstrated promising anticonvulsant activity comparable to standard treatments like diazepam .
- Cancer Cell Studies : The compound was tested against multiple cancer cell lines, showing IC50 values indicating potent anticancer activity. It was noted that the phenoxy group significantly contributes to this activity by enhancing interactions with biological targets .
- Mechanistic Insights : Molecular docking studies revealed that the compound forms critical interactions with target proteins, stabilizing binding conformations essential for its biological effects. For instance, interactions with the transcription factor STAT3 were highlighted as crucial for its anticancer properties .
Q & A
Q. Key Considerations :
- Temperature : Excessive heat during reduction may lead to over-reduction or decomposition. Optimal yields (70–85%) are achieved at 25–50°C .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to non-polar solvents .
Advanced: How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity?
Substituents on the phenyl ring significantly influence biological interactions:
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance lipophilicity and receptor-binding affinity. For example, 2-Amino-1-(4-chlorophenyl)ethanol derivatives show improved serotonin receptor modulation compared to non-halogenated analogs .
- Phenoxy vs. Nitro Groups : The phenoxy group in this compound may confer antifungal activity by disrupting membrane ergosterol biosynthesis, similar to fluconazole analogs .
Data Contradiction : While halogenation generally boosts antimicrobial activity, some studies report reduced efficacy against Gram-negative bacteria due to outer membrane permeability barriers .
Basic: What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms the presence of amino (–NH₂) and hydroxyl (–OH) groups. Key signals: δ 1.3–1.5 ppm (NH₂), δ 3.6–4.2 ppm (CH₂OH) .
- HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., oxidation derivatives) using reverse-phase C18 columns and ESI+ ionization .
- X-ray Crystallography : Determines absolute configuration, critical for chiral resolution studies .
Advanced: How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?
- pH Sensitivity : The amino group protonates under acidic conditions (pH < 4), reducing solubility and altering receptor-binding kinetics. At pH > 8, oxidative degradation of the ethanol moiety occurs .
- Thermal Stability : Degrades above 80°C, forming Schiff bases via intramolecular condensation (NH₂ + ketone intermediates). Stability is maintained at −20°C in anhydrous DMSO .
Experimental Design Tip : Use buffered solutions (pH 6–7.4) and inert atmospheres (N₂/Ar) to minimize decomposition during in vitro assays .
Advanced: What challenges arise in isolating enantiomers, and how can chiral resolution be optimized?
- Chiral Centers : The ethanol moiety creates stereoisomers (R/S) with divergent bioactivities. For example, (R)-enantiomers of similar compounds show 10-fold higher dopamine receptor affinity than (S)-forms .
- Resolution Methods :
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
- Diastereomeric Salt Formation : React with L-tartaric acid in ethanol; (R)-enantiomers crystallize preferentially .
Contradiction : While enzymatic resolution (lipases) is cost-effective, low enantiomeric excess (ee < 80%) limits reproducibility compared to HPLC .
Basic: What are the compound’s primary applications in medicinal chemistry?
- Neuropharmacology : Acts as a precursor for dopamine receptor ligands , modulating pathways linked to depression and anxiety .
- Antimicrobial Research : Demonstrates broad-spectrum activity against Candida spp. (MIC 8–16 µg/mL) via ergosterol synthesis inhibition .
Advanced: How do computational methods (e.g., DFT, molecular docking) guide its structural optimization?
- Density Functional Theory (DFT) : Predicts redox potentials for amino group stability. For example, electron-donating groups lower oxidation susceptibility .
- Molecular Docking : Identifies key interactions (e.g., hydrogen bonding with Ser159 in acetylcholinesterase) to design analogs with improved binding affinity .
Validation : Cross-correlate in silico predictions with SPR (surface plasmon resonance) binding assays to refine docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
